N-(1-Deoxy-D-fructos-1-yl)-L-threonine
描述
N-(1-Deoxy-D-fructos-1-yl)-L-threonine is a compound formed through the Maillard reaction, which is a chemical reaction between amino acids and reducing sugarsThese compounds are significant in food chemistry due to their role in flavor and color development during cooking and processing .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-threonine typically involves the reaction of L-threonine with D-fructose under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the Amadori compound. The reaction conditions, such as pH and temperature, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-threonine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, yielding different reduced forms.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles, leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
N-(1-Deoxy-D-fructos-1-yl)-L-threonine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the Maillard reaction and its implications in food chemistry.
Biology: The compound is studied for its role in biological systems, particularly in the context of protein glycation and its effects on protein function.
Medicine: Research is ongoing to explore the potential therapeutic applications of Amadori compounds, including their antioxidant properties and their role in preventing oxidative stress-related diseases.
Industry: In the food industry, this compound is used to enhance flavor and color in processed foods.
作用机制
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-threonine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It can also interact with proteins, leading to the formation of advanced glycation end-products (AGEs), which have implications in aging and chronic diseases .
相似化合物的比较
Similar Compounds
N-(1-deoxy-D-fructos-1-yl)-histidine: Known for its strong chelating ability and antioxidant properties.
N-(1-deoxy-D-fructos-1-yl)-methionine: Studied for its role in protein glycation and its potential therapeutic applications.
N-(1-deoxy-D-fructos-1-yl)-phenylalanine: Used as a model compound in Maillard reaction studies.
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-threonine is unique due to its specific structure and the presence of the threonine moiety, which imparts distinct chemical and biological properties.
生物活性
Cilengitide trifluoroacetate, a cyclized pentapeptide, is primarily recognized for its potent inhibitory effects on integrins αvβ3 and αvβ5. These integrins are critical in mediating cell adhesion, migration, and angiogenesis, particularly in tumor biology. This article delves into the biological activity of cilengitide trifluoroacetate, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Cilengitide functions as an antagonist to the integrin receptors αvβ3 and αvβ5 by mimicking the arginine-glycine-aspartic acid (RGD) sequence that is essential for integrin-ligand binding. By blocking these interactions, cilengitide effectively inhibits angiogenesis and tumor growth.
- Integrin Inhibition : The compound has an IC50 of 4.1 nM for αvβ3 and 79 nM for αvβ5 in cell-free assays, demonstrating significant selectivity against other integrins such as gpIIbIIIa .
- Apoptosis Induction : Cilengitide induces apoptosis in various cancer cell lines. For instance, treatment with 25 μg/mL results in approximately 50% apoptosis in DAOY (medulloblastoma) and U87MG (glioblastoma) cells .
In Vitro Studies
Cilengitide has been extensively studied for its effects on endothelial cells and tumor cells:
- Endothelial Cell Proliferation : At a concentration of 50 μg/mL, cilengitide completely inhibits the proliferation of human microvascular endothelial cells (HMEC-1), leading to significant apoptosis .
- Differentiation of Endothelial Precursor Cells (EPCs) : A concentration of 1 μM cilengitide inhibits the differentiation of EPCs by over 80% after 14 days .
In Vivo Studies
Research has demonstrated cilengitide's efficacy in animal models:
- Tumor Growth Inhibition : In mouse models bearing melanoma xenografts, cilengitide treatment resulted in a significant reduction in CD31+ vessel counts, indicative of reduced angiogenesis .
- Survival Benefits : Mice treated with cilengitide exhibited prolonged survival compared to control groups, with average survival times increasing from 17.3 days to 36.5 days .
Clinical Applications
Cilengitide has been evaluated in various clinical settings:
- Recurrent Glioblastoma Multiforme : A randomized phase II study indicated that cilengitide demonstrated minimal toxicity while providing durable activity across a range of doses .
- Combination Therapies : Recent studies suggest that combining cilengitide with other anti-cancer agents may enhance therapeutic efficacy, particularly in resistant cancer phenotypes .
Research Findings Summary
Study Focus | Key Findings |
---|---|
Integrin Binding Affinity | IC50 values: αvβ3 = 4.1 nM; αvβ5 = 79 nM |
Apoptosis Induction | ~50% apoptosis in DAOY and U87MG cells at 25 μg/mL |
Endothelial Cell Effects | Complete inhibition of HMEC-1 proliferation at 50 μg/mL |
EPC Differentiation | >80% inhibition at 1 μM after 14 days |
Tumor Growth Impact | Significant reduction in CD31+ vessels; increased survival in xenograft models |
Case Studies
Several case studies have highlighted the potential of cilengitide:
- Case Study 1 : A patient with recurrent glioblastoma showed marked improvement following cilengitide treatment combined with standard chemotherapy.
- Case Study 2 : Patients receiving cilengitide as part of a combination therapy reported improved outcomes compared to those on monotherapy.
属性
IUPAC Name |
(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c1-4(13)7(10(18)19)11-2-5(14)8(16)9(17)6(15)3-12/h4,6-9,11-13,15-17H,2-3H2,1H3,(H,18,19)/t4-,6-,7+,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCOGXAUXWXFEG-DDIGBBAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282857 | |
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70954-04-0 | |
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70954-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。